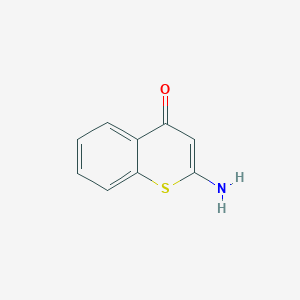

2-amino-4H-thiochromen-4-one

Description

Significance of Sulfur-Containing Heterocycles in Contemporary Chemical Biology

Sulfur-containing heterocycles are a pivotal class of compounds in medicinal chemistry, valued for their diverse chemical reactivity and a broad spectrum of biological activities. rsc.org The inclusion of a sulfur atom within a heterocyclic framework significantly alters the molecule's electronic distribution and enhances its lipophilicity. rsc.org These modifications often lead to improved physicochemical properties, such as membrane permeability and bioavailability, making sulfur-containing heterocycles highly attractive scaffolds in drug discovery. rsc.org

These compounds are integral to a wide array of pharmaceuticals and natural products, with their functional groups exhibiting various oxidation states. tandfonline.combohrium.com Approximately a quarter of all small-molecule pharmaceuticals currently in use are organosulfur compounds. tandfonline.com The versatility of sulfur allows it to be a common reaction site in biological systems, contributing to a wide variety of biochemical processes. rsc.org The interest in sulfur-containing heterocycles continues to grow, with ongoing research focused on exploring their potential for developing more effective and safer therapeutic agents. tandfonline.com

Overview of Chromene and Thiochromene Frameworks in Medicinal Chemistry Research

Chromene and its sulfur analog, thiochromene, are prominent heterocyclic scaffolds in medicinal chemistry. Chromenes, which feature an oxine ring fused to a phenyl ring, are prevalent in nature and form the structural basis of many bioactive compounds, including alkaloids, flavonoids, and tocopherols. researchgate.net Their high lipophilicity facilitates penetration into cell membranes, enhancing their potential as drug candidates. researchgate.net Chromene derivatives have been investigated for a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netnih.gov

Thiochromenes, where the oxygen atom of the chromene core is replaced by sulfur, possess distinct electronic and steric characteristics. rsc.org This substitution often leads to unique biological activities. Thiochromene and its saturated derivative, thiochromane, have demonstrated significant potential across various therapeutic areas, including as antibacterial, antifungal, antiviral, anti-parasitic, and anticancer agents. rsc.org The structural relationship between chromones and thiochromones has made the latter a subject of considerable interest, with research focusing on their synthesis and evaluation for various biological activities. nih.govresearchgate.net

Structural Context of 2-Amino-4H-thiochromen-4-one within Benzothiopyranone Derivatives

This compound belongs to the broader class of benzothiopyranones, which are characterized by a benzene (B151609) ring fused to a thiopyran ring. nih.gov Thiochromones, also known as benzothiopyrans, are structurally related to chromones and are recognized as privileged scaffolds in medicinal chemistry. nih.govresearchgate.net The introduction of an amino group at the 2-position of the 4H-thiochromen-4-one core creates a molecule of significant interest due to the potential for diverse biological activities, including anticancer, antifungal, and antitubercular properties. nih.gov

The synthesis of 2-amino-4H-benzothiopyran-4-one derivatives has been a focus of research, with various methods developed to introduce the amino group at the C2 position. One efficient method involves a conjugated addition–elimination reaction, where a sulfinyl group at the 2-position acts as an effective leaving group, allowing for the introduction of various aliphatic and aromatic amines. nih.govnih.gov This approach has proven to be versatile and scalable, facilitating the generation of libraries of 2-aminobenzothiopyranone derivatives for further investigation. nih.govnih.gov

Historical Trajectories and Current Research Trends Pertaining to this compound

Historically, the synthesis of thiochromone (B8434766) derivatives has been explored through various chemical reactions. However, methods for constructing thioflavones (2-aryl-4H-thiochromen-4-ones) via cross-coupling reactions were less common until more recent developments. acs.org A significant advancement has been the use of 2-sulfinyl-thiochromones as substrates for Suzuki-Miyaura cross-coupling reactions to synthesize 2-aryl-4H-thiochromen-4-ones. acs.orgnih.gov This methodology has expanded the toolkit for creating diverse thioflavone libraries for pharmaceutical research. acs.org

Recent research has focused on developing efficient and practical synthetic routes to 2-amino-4H-benzothiopyran-4-one derivatives. A notable trend is the use of a conjugated addition–elimination strategy, which has been shown to be highly effective. nih.govnih.gov This method allows for the direct C-N bond formation at the 2-position without the need for a base, and it is compatible with a wide range of substituents on the benzothiopyranone core. nih.gov The scalability of this synthesis has been demonstrated, highlighting its practical application for producing these compounds in larger quantities for further study. nih.gov The continued interest in these compounds stems from their potential as bioactive molecules with applications in various therapeutic areas. nih.govbookpi.org

Data Tables

Table 1: Key Heterocyclic Scaffolds and Their Significance

| Heterocycle | Core Structure | Significance in Medicinal Chemistry | Key Research Areas |

| Sulfur-Containing Heterocycles | Ring containing at least one sulfur atom | Enhanced lipophilicity and bioavailability, diverse biological activities. rsc.org | Drug discovery, development of therapeutic agents. tandfonline.com |

| Chromene | Oxine ring fused to a phenyl ring | Prevalent in natural products, high lipophilicity, broad pharmacological activities. researchgate.netnih.gov | Antimicrobial, anticancer, anti-inflammatory, antiviral research. researchgate.netnih.gov |

| Thiochromene | Thiophene (B33073) ring fused to a phenyl ring | Unique electronic and steric properties, diverse therapeutic potential. rsc.org | Antibacterial, antifungal, antiviral, anticancer research. rsc.org |

| Benzothiopyranone | Benzene ring fused to a thiopyran ring | Privileged scaffold, structural analog of chromones. nih.govresearchgate.net | Synthesis of bioactive molecules, anticancer and antifungal agents. nih.gov |

| This compound | 4H-thiochromen-4-one with an amino group at the 2-position | Significant biological activities, key intermediate for further derivatization. nih.gov | Anticancer, antifungal, antitubercular research, synthetic methodology development. nih.gov |

Table 2: Investigated Biological Activities of Thiochromene Derivatives

| Derivative Class | Biological Activity Investigated | Research Focus |

| Thiochromenes and Thiochromanes | Antibacterial, Antifungal, Antiviral, Anti-parasitic, Anticancer rsc.org | Structure-activity relationship (SAR) studies to enhance potency and specificity. rsc.org |

| Thiochromone Derivatives | Antileishmanial nih.gov | Synthesis and in vitro testing against Leishmania species. nih.gov |

| 4H-Thiochromen-4-one 1,1-dioxide | Anti-parasitic (Malaria, Leishmaniasis, Trypanosomiasis) nih.govnih.gov | Allosteric modulation of parasite enzymes like trypanothione (B104310) reductase. nih.govnih.gov |

| 2-Aminobenzothiopyranones | Anticancer, Antifungal, Antitubercular nih.gov | Development of efficient synthetic routes for biological screening. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-aminothiochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c10-9-5-7(11)6-3-1-2-4-8(6)12-9/h1-5H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRGUVDKJBWJHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(S2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 Amino 4h Thiochromen 4 One and Its Derivatives

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules like 2-amino-4H-thiochromen-4-ones from simple starting materials in a single step. researchgate.net These reactions offer significant advantages over traditional linear syntheses, including reduced reaction times, simplified work-up procedures, and minimized waste generation. researchgate.net

One-Pot Three-Component Syntheses with Aldehydes, Malononitrile, and Thiophenol Derivatives

A prevalent and efficient method for constructing the 2-amino-4H-thiochromene skeleton involves a one-pot, three-component condensation. This reaction typically brings together an aromatic aldehyde, malononitrile, and a thiophenol derivative. The reaction proceeds through a domino Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization sequence. sharif.edu The versatility of this approach allows for the introduction of a wide range of substituents on the aromatic aldehyde and thiophenol components, leading to a diverse library of 2-amino-4H-thiochromen-4-one derivatives.

The general reaction scheme involves the initial formation of a benzylidenemalononitrile (B1330407) intermediate from the aldehyde and malononitrile. researchgate.net This is followed by the Michael addition of the thiophenol derivative and subsequent cyclization to yield the final product. The efficiency and yield of this reaction are often influenced by the choice of catalyst and reaction conditions.

Catalyst-Driven Multicomponent Reactions

The success of the multicomponent synthesis of 2-amino-4H-thiochromen-4-ones is heavily reliant on the use of effective catalysts. Various catalytic systems, including organocatalysts, metal-organic frameworks, biocatalysts, and transition metals, have been explored to enhance reaction rates, improve yields, and promote environmentally benign conditions.

Organocatalysis has gained significant traction in the synthesis of 2-amino-4H-thiochromen-4-ones due to the use of readily available, non-toxic, and often recyclable small organic molecules as catalysts. L-proline, a naturally occurring amino acid, has been successfully employed as a reusable catalyst for the one-pot, three-component synthesis of these compounds. jmchemsci.com The use of L-proline aligns with the principles of green chemistry by offering a bio-organic catalytic system. jmchemsci.com Diethylamine (B46881) is another example of a simple and effective organocatalyst for this transformation.

The proposed mechanism for the L-proline catalyzed reaction involves the formation of an enamine intermediate, which facilitates the key bond-forming steps of the reaction cascade. rsc.org The use of such catalysts often allows for mild reaction conditions and high product yields. jmchemsci.com

Table 1: Organocatalyzed Synthesis of this compound Derivatives

| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Reference |

| L-Proline | Aromatic aldehydes, Malononitrile, Resorcinol | Green Solvent | --- | High | jmchemsci.com |

| Diethylamine | --- | --- | --- | --- | --- |

Data for diethylamine was not explicitly found in the provided search results.

Metal-Organic Frameworks (MOFs) have emerged as highly effective heterogeneous catalysts for the synthesis of 2-amino-4H-thiochromene derivatives. researchgate.net Their high porosity, large surface area, and tunable catalytic sites make them ideal for facilitating multicomponent reactions. researchgate.net MOF-5, for instance, has been utilized as a powerful catalyst for the condensation of aromatic aldehydes, malononitrile, and 2-naphthol (B1666908) under solvent-free conditions, affording excellent yields of the desired products. researchgate.net The heterogeneous nature of MOFs allows for easy separation and recycling of the catalyst, adding to the sustainability of the process. ajgreenchem.com Thiol and thioether-based MOFs are a specific class where these functional groups are part of the organic linkers, offering unique catalytic properties. rsc.org

Table 2: MOF-Catalyzed Synthesis of 2-Amino-4H-thiochromene Derivatives

| Catalyst | Reactants | Conditions | Yield (%) | Reference |

| MOF-5 | Aromatic aldehydes, Malononitrile, 2-Naphthol | Solvent-free | up to 95 | researchgate.net |

| Fe3O4@n-Pr-NH2@Zn3(BTC)2 | --- | Ethanol, Reflux | --- | researchgate.net |

Specific yield for the Fe3O4-based MOF was not detailed in the search results.

Biocatalysis represents a green and sustainable approach to chemical synthesis. Baker's yeast (Saccharomyces cerevisiae) has been recognized as an effective biocatalyst for various organic transformations, including multicomponent reactions. researchgate.net Its use as a whole-cell biocatalyst is advantageous as it can be employed in aqueous media at room temperature, is inexpensive, and environmentally friendly. researchgate.netnih.gov While direct evidence for the use of baker's yeast in the synthesis of this compound was not found in the provided results, its application in synthesizing related 2-amino-4H-chromene derivatives suggests its potential for this specific transformation. The enzymes within the yeast cells can catalyze the necessary condensation and cyclization steps. nih.gov

Lewis acids and transition metals are widely used to catalyze the synthesis of thiochromenone derivatives. Lewis acids like tin(IV) chloride have been used in the preparation of thioflavanones. nih.gov A combination of a Lewis acid and palladium(II) has been developed for the cross-coupling reaction of 2-sulfinyl-thiochromones with arylboronic acids to produce 2-aryl-4H-thiochromen-4-one derivatives. acs.orgnih.gov In this system, various Lewis acids such as In(OTf)3 and Zn(OTf)2 were screened, with Zn(OTf)2 being chosen for its cost-effectiveness and ability to improve reaction yields. acs.org

Palladium catalysts, in general, are extensively used in the synthesis of heterocyclic compounds. dntb.gov.ua Palladium(II) acetate, in combination with ligands like XPhos, has been shown to be effective in the synthesis of 2-aryl-4H-thiochromen-4-ones. nih.gov The catalytic cycle for palladium-catalyzed reactions often involves oxidative addition, transmetalation, and reductive elimination steps. Rhodium has also been noted for its catalytic activity in forming heterocyclic systems. nih.gov

Table 3: Lewis Acid and Transition Metal-Catalyzed Synthesis of Thiochromenone Derivatives

| Catalyst System | Reactants | Solvent | Key Features | Reference |

| Lewis acid and Palladium(II) with XPhos ligand | 2-Sulfinyl-thiochromones, Arylboronic acids | --- | Efficient cross-coupling to form 2-aryl-4H-thiochromen-4-ones. | acs.orgnih.gov |

| Tin(IV) chloride | 3-Phenyl-3-(phenylthio)-propanoic acid chloride | --- | Synthesis of thioflavanone. | nih.gov |

| Rhodium | --- | --- | Noted for catalysis in heterocycle synthesis. | nih.gov |

Copper-Catalyzed Conjugate Additions

Recent advancements have demonstrated the use of copper-catalyzed reactions in the synthesis of thiochromenone derivatives. For instance, a copper-catalyzed sulfinyl cross-coupling reaction of sulfinamides with aldehyde-derived N-tosylhydrazones has been developed. nih.gov This method provides a pathway for constructing diverse sulfoxides through S-N/S-C bond interconversions. nih.gov The reaction exhibits a broad substrate scope and is tolerant of various functional groups. nih.gov Additionally, the process can be scaled up and performed in a one-pot fashion directly from aldehydes. nih.gov

Another relevant approach involves the use of a copper-based magnetic nanocatalyst (MNPs@Cu) for the one-pot synthesis of 2-amino-4H-chromene derivatives. rsc.org This method utilizes a three-component reaction of an enolizable compound, malononitrile, and arylaldehydes under solvent-free conditions, yielding the desired products in high to excellent yields and short reaction times. rsc.org The magnetic nature of the catalyst allows for easy recovery and reuse without significant loss of activity. rsc.org

Cross-Coupling Methodologies

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been effectively applied to the synthesis of thiochromenone derivatives.

Suzuki–Miyaura Type Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, is a widely used method for creating C-C bonds. mychemblog.comtcichemicals.comlibretexts.org This reaction has been successfully employed to construct 2-aryl-4H-thiochromen-4-one derivatives from 2-sulfinyl-thiochromones and arylboronic acids. acs.orgnih.govnih.gov This strategy is notable as it represents the first use of sulfinyls as coupling partners in an organoboron cross-coupling reaction to produce thioflavones. nih.gov

The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(OAc)₂, and a suitable ligand, with XPhos being identified as optimal in certain systems. acs.orgnih.gov The addition of a Lewis acid, like Zn(OTf)₂, can further enhance the reaction efficiency. nih.gov This methodology demonstrates good compatibility with various substituents and can be extended to the synthesis of 2-heteroaryl thioflavone analogues. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling for 2-Aryl-4H-thiochromen-4-one Synthesis nih.gov

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Phenyl-4H-thiochromen-4-one | 78 |

| 2 | 4-Methylphenylboronic acid | 2-(4-Methylphenyl)-4H-thiochromen-4-one | 82 |

| 3 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4H-thiochromen-4-one | 85 |

| 4 | 3-Hydroxyphenylboronic acid | 2-(3-Hydroxyphenyl)-4H-thiochromen-4-one | 57 |

Role of Sulfinyl and Sulfonyl Groups as Leaving Groups in Cross-Coupling

A key innovation in the synthesis of 2-substituted-4H-thiochromen-4-ones is the use of sulfinyl and sulfonyl groups as effective leaving groups in cross-coupling reactions. acs.orgnih.gov Specifically, the 2-sulfinyl group in 2-sulfinyl-thiochromones has been shown to function as a competent coupling partner in Suzuki-Miyaura reactions. acs.orgnih.gov This approach circumvents the need for traditional starting materials and provides a more direct route to thioflavone analogues. nih.gov

The development of methods utilizing sulfinyl groups was partly inspired by their successful application as leaving groups in conjugate addition-elimination reactions for the synthesis of 2-amino-4H-benzothiopyran-4-ones from 2-sulfinyl-thiochromones. acs.orgnih.gov The efficiency of the cross-coupling reaction can be influenced by the choice of catalyst, ligand, and additives. nih.gov

Cyclization and Intramolecular Reaction Pathways

Cyclization reactions represent a fundamental strategy for constructing the thiochromenone core.

Intramolecular Wittig Cyclization

The intramolecular Wittig reaction provides a powerful method for the synthesis of cyclic compounds, including chromenones and their sulfur analogues. organic-chemistry.orgnih.gov In this approach, an acylphosphorane, generated in situ, undergoes cyclization onto an ester carbonyl to form the heterocyclic ring system. organic-chemistry.orgnih.gov For example, the reaction of a silyl (B83357) ester of O-acyl(aroyl)salicylic acids with (trimethylsilyl)methylenetriphenylphosphorane leads to the formation of 4H-chromen-4-ones in good yields. organic-chemistry.orgnih.gov This concept has also been applied to the synthesis of thioflavones starting from benzoylthiosalicylic acid. nih.gov This metal-free approach is general and provides the corresponding products in moderate to good yields under relatively mild conditions. rsc.org

Cyclization of β-Keto Esters and Thiophenols

A classical and straightforward approach to the thiochromenone scaffold involves the cyclization of β-keto esters with thiophenols. nih.gov This reaction is often facilitated by a dehydrating agent such as polyphosphoric acid. nih.gov This method allows for the direct formation of the thiochromenone ring system.

Furthermore, the cyclization of β-keto esters themselves can lead to various heterocyclic structures. For example, the reaction of methyl vinyl ketone with dimethyl malonate can ultimately yield a cyclized β-hydroxyketo ester. nih.gov While not directly forming a thiochromenone, this highlights the versatility of β-keto esters as precursors in cyclization reactions. nih.gov

Heteroannulation Reactions

Heteroannulation reactions are a class of organic reactions in which a new heterocyclic ring is formed. While direct one-pot heteroannulation to form the this compound core is not widely documented, a highly efficient method has been developed that involves a key transformation on a pre-existing thiochromenone scaffold.

Researchers have successfully synthesized 2-amino-4H-benzothiopyran-4-ones (an alternative name for the target compound) starting from 2-sulfinyl-thiochromones. acs.orgnih.gov This method proceeds through a conjugated addition-elimination mechanism, where the sulfinyl group acts as an effective leaving group. acs.orgnih.gov This transformation provides a reliable and efficient route to introduce the C2-amino group onto the thiochromenone core.

Table 1: Synthesis of this compound via Conjugate Addition-Elimination

| Starting Material | Reagent | Product | Mechanism | Reference |

|---|---|---|---|---|

| 2-Sulfinyl-thiochromone | Amine Nucleophile | This compound | Conjugated Addition-Elimination | acs.org, nih.gov |

While this specific reaction is more of a substitution, related true heteroannulation strategies are used to build more complex systems onto the thiochromenone framework. For instance, a thio[3+2] cyclization reaction between 4-hydroxydithiocoumarins and trans-β-nitrostyrenes is used to synthesize thieno[2,3-b]thiochromen-4-one oximes, which can then be converted to the corresponding 2-amino derivatives. rsc.org This highlights the versatility of the thiochromenone core in constructing fused heterocyclic systems.

Green Chemistry Principles in Synthesis

The principles of green chemistry, which encourage the use of methods that reduce or eliminate hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds. While specific literature detailing these green approaches for this compound is limited, extensive research on its oxygen analog, 2-amino-4H-chromene, provides a clear blueprint for future advancements.

Solvent-Free Reaction Conditions

Conducting reactions without a solvent minimizes waste, cost, and the hazards associated with volatile organic compounds. This approach has been successfully employed in the one-pot, three-component synthesis of 2-amino-4H-chromene derivatives. These reactions typically involve the condensation of an aldehyde, malononitrile, and a phenolic component under solvent-free conditions, often with heating. rsc.org For example, a magnetic nanocatalyst (MNPs@Cu) has been used to effectively catalyze this transformation at 90 °C under neat conditions, yielding the desired products in high yields. rsc.orgnih.gov

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant rate enhancements and often leading to higher yields and cleaner reactions compared to conventional heating. nih.gov This technology has been effectively applied to the multicomponent synthesis of 2-amino-4H-chromene derivatives. ias.ac.in In one such green approach, a reaction involving an aromatic aldehyde, malononitrile, and a naphthol derivative was carried out under solvent-free conditions using a magnetic ilmenite (B1198559) (FeTiO3) catalyst with microwave irradiation. ajgreenchem.com This method highlights the synergy between microwave technology and solvent-free conditions to create highly efficient and environmentally benign protocols. ajgreenchem.com

Table 2: Green Synthesis Approaches for Analogous 2-Amino-4H-Chromenes

| Green Method | Catalyst | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Solvent-Free | MNPs@Cu | 90 °C, Neat | High yields, reusable magnetic catalyst | nih.gov, rsc.org |

| Microwave-Assisted & Solvent-Free | Ilmenite (FeTiO3) | Microwave Irradiation, Neat | Short reaction times, excellent yields, reusable magnetic catalyst | ajgreenchem.com |

| Microwave-Assisted | Ammonium Acetate | Ethanol, MW | Rapid, good to excellent yields | ias.ac.in |

Reusable Catalytic Systems

The development of catalysts that can be easily recovered and reused for multiple reaction cycles is a cornerstone of sustainable chemistry. A variety of reusable catalysts have been reported for the synthesis of 2-amino-4H-chromene derivatives, demonstrating high efficiency and stability.

Magnetic nanocatalysts, such as copper-functionalized magnetic nanoparticles (MNPs@Cu) and ilmenite (FeTiO3), are particularly advantageous. rsc.orgnih.govajgreenchem.com Their magnetic nature allows for simple and efficient recovery from the reaction mixture using an external magnet, avoiding the need for filtration or chromatography. rsc.org The FeTiO3 catalyst, for instance, was successfully reused six times without a significant drop in its catalytic activity. ajgreenchem.com

Other innovative reusable catalysts include L-proline, which is a biodegradable and bio-organic catalyst, and catalysts derived from waste materials like snail shells, which function as a natural source of calcium oxide. jmchemsci.comoiccpress.com Melamine has also been employed as an inexpensive and effective reusable organocatalyst for these transformations. echemcom.com

Table 3: Examples of Reusable Catalysts in the Synthesis of 2-Amino-4H-Chromenes

| Catalyst | Type | Recovery Method | Reusability | Reference |

|---|---|---|---|---|

| MNPs@Cu | Magnetic Nanoparticle | External Magnet | Multiple cycles with no significant loss of activity | nih.gov, rsc.org |

| Ilmenite (FeTiO3) | Magnetic Mineral | External Magnet | Recycled six times | ajgreenchem.com |

| L-Proline | Organocatalyst | Not specified | Bio-organic and reusable | jmchemsci.com |

| Calcined Snail Shells (CaO) | Heterogeneous Base | Filtration/Centrifugation | Recovered and reused | oiccpress.com |

| Melamine | Organocatalyst | Filtration | Reusable | echemcom.com |

Chemical Reactivity and Derivatization Studies of 2 Amino 4h Thiochromen 4 One Scaffolds

Functional Group Transformations

The inherent functionalities of the 2-amino-4H-thiochromen-4-one scaffold are amenable to a variety of chemical modifications, including oxidation, reduction, and halogenation. These transformations are crucial for creating diverse analogues for further synthetic applications and biological evaluation.

Oxidation Reactions (e.g., to Sulfoxides and Sulfones)

The sulfur atom within the thiochromenone ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones (1,1-dioxides). These reactions are significant as the oxidation state of the sulfur atom can modulate the electronic properties and biological activity of the molecule. The synthesis of 2-aryl-4H-thiochromen-4-one derivatives has been reported starting from 2-sulfinyl-thiochromones, which are sulfoxide derivatives. nih.govacs.orgnih.gov The oxidation is typically achieved using common oxidizing agents such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate (KMnO₄). The degree of oxidation, yielding either the sulfoxide or the sulfone, can be controlled by the choice of oxidant and the reaction conditions, such as stoichiometry, temperature, and reaction time.

Table 1: Oxidation of this compound Derivatives

| Reactant | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| This compound | m-CPBA (1 equiv.) | This compound 1-oxide (Sulfoxide) | nih.govacs.org |

| This compound | m-CPBA (>2 equiv.) or H₂O₂/AcOH | This compound 1,1-dioxide (Sulfone) | nih.govacs.org |

Reduction Reactions of Carbonyl and Oxime Moieties

The carbonyl group at the C-4 position is a key site for reduction reactions. Treatment with mild reducing agents like sodium borohydride (NaBH₄) can selectively reduce the ketone to a secondary alcohol, yielding 2-amino-4H-thiochromen-4-ol. This transformation introduces a new chiral center and a hydroxyl group that can be used for further derivatization.

Furthermore, the C-4 carbonyl can first be converted to its corresponding oxime derivative by reaction with hydroxylamine (NH₂OH). The resulting this compound oxime can then be subjected to reduction. Depending on the reducing agent and conditions, the oxime can be reduced to the corresponding primary amine, affording 4-amino-2-amino-3,4-dihydro-2H-thiochromene derivatives.

Table 2: Reduction of Carbonyl and Oxime Moieties

| Reactant | Reagent(s) | Product |

|---|---|---|

| This compound | 1. NaBH₄ | 2-Amino-4H-thiochromen-4-ol |

Halogenation and Subsequent Transformations

Halogenation of the thiochromenone scaffold provides valuable intermediates for cross-coupling reactions and other nucleophilic substitutions. Electrophilic halogenating agents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or molecular halogens (Br₂, I₂) can be used. Halogenation typically occurs at the electron-rich C-3 position, activated by the enamine moiety. Studies on related 2-(methylthio)-4H-chromen-4-ones have demonstrated successful halogenation at this position. nih.gov The resulting 3-halo-2-amino-4H-thiochromen-4-one derivatives are versatile precursors. For instance, they can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds, significantly expanding the chemical diversity of the scaffold. nih.gov

Table 3: Halogenation and Subsequent Transformation

| Reactant | Reagent(s) | Intermediate Product | Subsequent Reaction | Final Product | Reference |

|---|---|---|---|---|---|

| This compound | NBS or Br₂ in CCl₄ | 3-Bromo-2-amino-4H-thiochromen-4-one | Suzuki Coupling (ArB(OH)₂, Pd catalyst, base) | 3-Aryl-2-amino-4H-thiochromen-4-one | nih.govnih.gov |

| This compound | NCS in CH₂Cl₂ | 3-Chloro-2-amino-4H-thiochromen-4-one | Sonogashira Coupling (Terminal alkyne, Pd/Cu catalyst, base) | 3-Alkynyl-2-amino-4H-thiochromen-4-one | nih.gov |

Heterocyclic Ring Annulation and Fusion Reactions

The this compound scaffold is an excellent platform for constructing fused heterocyclic systems. The inherent reactivity of the enamine and ketone functionalities allows for the annulation of various five- and six-membered heterocyclic rings.

Synthesis of Fused Pyrazole (B372694), Imidazole, and Thiazole (B1198619) Derivatives

The construction of fused heterocycles onto the thiochromenone core leads to novel polycyclic systems with potential biological activities.

Pyrazoles: Fused pyrazoles can be synthesized by reacting the thiochromenone with hydrazine derivatives. chim.itorganic-chemistry.org The reaction proceeds through condensation of the hydrazine with the C-4 carbonyl group, followed by cyclization and dehydration to form a pyrazolo[4,3-c]thiochromene system. Using substituted hydrazines allows for the introduction of various groups on the pyrazole nitrogen. nih.govfigshare.comresearchgate.net

Imidazoles: Fused imidazole rings can be constructed via several routes. One common method, the Marckwald synthesis, involves the reaction of an α-amino ketone with potassium thiocyanate. nih.gov By first halogenating the C-3 position of the thiochromenone to create an α-haloketone analogue, subsequent reaction with an amine can yield an α-aminoketone intermediate, which can then be cyclized to form an imidazo[4,5-c]thiochromene. uobasrah.edu.iqresearchgate.netorganic-chemistry.orgorganic-chemistry.org

Thiazoles: The Hantzsch thiazole synthesis is a classical method for forming a thiazole ring by reacting an α-haloketone with a thioamide. nih.govyoutube.com A 3-halo-2-amino-4H-thiochromen-4-one intermediate can react with thioamides (like thiourea) to yield a thiazolo[4,5-c]thiochromene derivative. nih.govthieme.deorganic-chemistry.org

Table 4: Synthesis of Fused Five-Membered Heterocycles

| Target Ring | Reagent(s) | Fused System | Reference |

|---|---|---|---|

| Pyrazole | Hydrazine hydrate (H₂NNH₂·H₂O) or Phenylhydrazine | Pyrazolo[4,3-c]thiochromene | chim.itnih.gov |

Formation of Pyridine and Pyrimidine Derivatives

The annulation of six-membered heterocyclic rings like pyridine and pyrimidine onto the thiochromenone scaffold generates complex and medicinally relevant structures.

Pyridines: Fused pyridine rings (thiochromeno[4,3-b]pyridines) can be synthesized through multicomponent reactions. nih.gov For instance, the condensation of thiochroman-4-one (B147511) (a related precursor) with 1,3-dicarbonyl compounds and an ammonia source (like ammonium acetate) in a Friedländer-type annulation affords the fused pyridine ring. mdpi.comias.ac.in The active methylene at the C-3 position of the thiochromenone can react with α,β-unsaturated carbonyl compounds or their equivalents to build the pyridine ring.

Pyrimidines: The synthesis of fused pyrimidines typically involves the reaction of a β-dicarbonyl compound or its equivalent with urea, thiourea, or guanidine. doaj.orgpnrjournal.comnih.govjchr.orgresearchgate.net To achieve this, the this compound scaffold can be first functionalized at the C-3 position with a group like an acyl or carboxylate moiety. The resulting β-ketoester or β-diketone derivative can then undergo cyclocondensation to yield a pyrimido[4,5-c]thiochromene system.

Table 5: Synthesis of Fused Six-Membered Heterocycles

| Target Ring | Reagent(s) | Fused System | Reference |

|---|---|---|---|

| Pyridine | Malononitrile, Aldehyde, NH₄OAc | Thiochromeno[4,3-b]pyridine | nih.govmdpi.com |

Synthesis of Thiazepine Ring Systems

Information regarding the direct synthesis of thiazepine ring systems starting from the this compound scaffold is not available in the provided search results. Methodologies for thiazepine synthesis typically involve other precursors, such as the cyclization of N-propargylic β-enaminones or the reaction of thiazolidines with β-enaminonitriles researchgate.netresearchgate.net.

Spiro-Annulation Reactions (e.g., Spiropyrrolidines)

The synthesis of spiro-annulated compounds, particularly those involving pyrrolidine rings fused to the thiochromene core, has not been documented as starting directly from this compound in the available literature. General methods for creating spiro-pyrrolidine structures often rely on [4+2] cycloaddition reactions with different heterocyclic cores, such as spirochroman-4-ones researchgate.net.

Nucleophilic Substitution and Addition Reactions

The inherent electronic properties of the this compound scaffold, which combines an enamine moiety with an α,β-unsaturated ketone system, make it amenable to a range of nucleophilic substitution and addition reactions.

Conjugated Addition–Elimination Mechanisms

The introduction of the amino group at the C-2 position of the 4H-thiochromen-4-one ring can be effectively achieved through a conjugated addition-elimination mechanism. This process is particularly relevant when starting with a thiochromenone precursor that has a suitable leaving group at the C-2 position, such as a sulfinyl group (-SOR).

The reaction proceeds in two main steps libretexts.org:

Conjugate Addition: A nucleophile, such as an amine, attacks the electrophilic β-carbon (C-3) of the α,β-unsaturated ketone system. This leads to the formation of a resonance-stabilized enolate intermediate.

Elimination: The intermediate then collapses, reforming the carbon-carbon double bond and expelling the leaving group from the C-2 position.

This mechanism has been successfully utilized to synthesize 2-amino-4H-benzothiopyran-4-one derivatives from 2-sulfinyl-thiochromones, where the sulfinyl group serves as an effective leaving group researchgate.net. The process underscores the utility of this pathway for installing substituents at the 2-position of the thiochromenone core.

Michael Addition Reactions

The 4H-thiochromen-4-one core is a classic Michael acceptor due to the presence of the α,β-unsaturated ketone moiety. The conjugation of the carbonyl group with the C=C double bond renders the C-3 carbon electrophilic and susceptible to attack by a wide range of soft nucleophiles in a 1,4-conjugate addition, commonly known as the Michael addition libretexts.org.

Weakly basic nucleophiles that favor 1,4-addition include thiols, amines, and Gilman reagents (lithium dialkylcuprates) libretexts.org. For instance, the copper-catalyzed conjugate addition of Grignard reagents to the thiochromenone scaffold has been demonstrated as a unified approach to synthesize both 2-alkylthiochroman-4-ones and thioflavanones mdpi.com.

Furthermore, intramolecular tandem thio-Michael additions are a powerful strategy for the stereoselective synthesis of the thiochromene ring system itself from acyclic precursors, highlighting the importance of this reaction type in both the construction and functionalization of the scaffold acs.org.

Development of Novel Thioflavone Analogues

Thioflavones, or 2-aryl-4H-thiochromen-4-ones, are significant derivatives of the parent scaffold. A highly efficient and versatile method for their synthesis involves a palladium-catalyzed cross-coupling reaction nih.gov. This modern synthetic strategy provides access to a diverse library of thioflavone analogues for further research nih.govacs.org.

The reaction typically couples a 2-(methylsulfinyl)-4H-thiochromen-4-one with various arylboronic acids. The sulfinyl group at the C-2 position acts as an effective coupling partner, which is ultimately replaced by the aryl group from the boronic acid researchgate.netnih.gov. Optimized reaction conditions often involve a catalyst system comprising a palladium(II) source, a specialized phosphine ligand, and a Lewis acid co-catalyst to enhance reaction efficiency nih.gov.

Key features of this synthetic approach include nih.gov:

Catalyst System: A combination of Palladium(II) acetate (Pd(OAc)₂), a biarylphosphine ligand such as XPhos, and a Lewis acid like Zinc triflate (Zn(OTf)₂).

Reactants: A 2-(methylsulfinyl)-4H-thiochromen-4-one derivative and an arylboronic acid.

Conditions: The reaction is typically carried out in a solvent like N,N-Dimethylformamide (DMF) at elevated temperatures (e.g., 80 °C).

This methodology demonstrates broad functional group tolerance, allowing for the synthesis of thioflavones with a wide array of electronic and steric properties on both the thiochromenone core and the C-2 aryl substituent nih.gov.

The table below presents a selection of thioflavone analogues synthesized using this palladium-catalyzed cross-coupling methodology, demonstrating the scope and efficiency of the reaction.

| Arylboronic Acid Substituent | Thioflavone Analogue Product | Yield (%) |

|---|---|---|

| 4-Bromo | 2-(4-Bromophenyl)-4H-thiochromen-4-one | 38 |

| 4-Fluoro | 2-(4-Fluorophenyl)-4H-thiochromen-4-one | 65 |

Structure Activity Relationship Sar Investigations of 2 Amino 4h Thiochromen 4 One Derivatives

Influence of Substituent Effects on Biological Interaction Profiles

The nature and position of substituents on the 2-amino-4H-thiochromen-4-one framework profoundly influence the electronic and steric properties of the molecule, which in turn dictates its biological activity.

Impact of Electron-Withdrawing and Electron-Donating Groups

The electronic properties of substituents on the thiochromen-4-one ring system play a pivotal role in modulating biological activity. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly alter the molecule's ability to interact with its biological target.

For instance, in the context of anti-leishmanial activity, the presence of electron-withdrawing groups at the 2-position, such as nitrile or trifluoromethyl groups, has been observed to be beneficial in some cases. nih.gov Similarly, for antifungal activity against certain pathogens, the presence of electron-withdrawing groups at the 6-position of the thiochroman-4-one (B147511) ring has been shown to enhance efficacy. nih.gov In one study, aromatic substituents at the 3-position with strong electron-withdrawing groups like trifluoromethyl (CF₃) led to an increase in potency against Leishmania donovani. nih.gov

Conversely, for other biological targets, an unsubstituted phenyl ring at the 3-position was found to be more potent than derivatives bearing either electron-withdrawing or electron-donating groups. nih.gov The anticancer activity of some thiochromene-2-one derivatives was also influenced by the electronic nature of substituents, with the electron-withdrawing 4-nitro group showing the highest potency, while electron-donating groups like 4-methyl and 4-methoxy resulted in diminished activity. nih.gov This highlights that the optimal electronic nature of a substituent is highly dependent on its position on the scaffold and the specific biological endpoint being targeted.

The following table summarizes the observed effects of electron-withdrawing and electron-donating groups on the biological activity of thiochromen-4-one derivatives.

| Substituent Type | Position | Biological Activity | Observed Effect |

| Electron-Withdrawing (e.g., -CN, -CF₃) | 2 | Anti-leishmanial | Beneficial |

| Electron-Withdrawing | 6 | Antifungal | Enhanced Activity |

| Electron-Withdrawing (e.g., -CF₃) | 3 (Aromatic substituent) | Anti-leishmanial (L. donovani) | Increased Potency |

| Electron-Withdrawing (e.g., -NO₂) | 4 (Aryl substituent of thiochromene-2-one) | Anticancer | Most Potent |

| Electron-Donating (e.g., -CH₃, -OCH₃) | 4 (Aryl substituent of thiochromene-2-one) | Anticancer | Diminished Activity |

Role of Halogen, Hydroxyl, and Oxime Fragments

Specific functional groups such as halogens, hydroxyls, and oximes have been strategically incorporated into the this compound scaffold to fine-tune its biological properties.

Halogens: The introduction of halogen atoms can modulate factors like lipophilicity and metabolic stability. For example, a fluorine substitution at the 6-position of the thiochromanone ring was found to increase leishmanicidal activity. nih.gov Similarly, chloro substitution on the thiochromanone scaffold has been associated with potent antibacterial activity. nih.gov

Hydroxyl Groups: The presence of a hydroxyl (-OH) group can introduce hydrogen bonding capabilities, which can be critical for target interaction. In one study, a 3-hydroxythiochromen-4-one derivative was identified as the most potent inhibitor of M. catarrhalis, with the 3-hydroxyl group being essential for its activity. nih.gov The addition of hydroxyl and amino groups has also been suggested to enhance water solubility, a desirable pharmacokinetic property. nih.gov

Oxime Fragments: The incorporation of oxime functionalities has shown mixed effects depending on the biological target. The introduction of an oxime ether or oxime group at the 4-position of thiochromanone was found to enhance antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas oryzae pv. oryzicola (Xoc), and Xanthomonas axonopodis pv. citri (Xac), while concurrently decreasing antifungal efficacy against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. nih.govnih.gov However, another study suggested that the introduction of hydroxyl or oxime fragments at the thiopyran ring might be significantly beneficial for antifungal activity. researchgate.net

The table below illustrates the impact of these specific functional groups.

| Functional Group | Position | Biological Activity | Observed Effect |

| Fluorine | 6 | Leishmanicidal | Increased Activity |

| Chlorine | Thiochromanone Scaffold | Antibacterial | Potent Activity |

| Hydroxyl | 3 | Antibacterial (M. catarrhalis) | Essential for Activity |

| Oxime/Oxime Ether | 4 | Antibacterial | Enhanced Activity |

| Oxime/Oxime Ether | 4 | Antifungal | Decreased Efficacy |

| Hydroxyl/Oxime | Thiopyran Ring | Antifungal | Potentially Beneficial |

Significance of the Vinyl Sulfone Moiety

A particularly noteworthy structural modification is the incorporation of a vinyl sulfone moiety. This group has been identified as a key pharmacophore, especially in the development of anti-leishmanial agents. nih.gov

Studies have consistently shown that thiochromone (B8434766) derivatives bearing a vinyl sulfone group exhibit significant anti-leishmanial activity. nih.gov These compounds have demonstrated high efficacy against intracellular amastigotes of Leishmania panamensis, with some derivatives showing a high selectivity index, even surpassing that of the reference drug amphotericin B. nih.gov The activity of these compounds is strongly linked to the presence of the sulfone in their structure. nih.govresearchgate.net The removal of either the double bond or the sulfone moiety leads to a decrease in activity, underscoring the importance of the intact vinyl sulfone group for potent anti-leishmanial effects. nih.gov

Conformational Analysis and Stereochemical Impact on Activity

The three-dimensional arrangement of atoms in this compound derivatives, including their conformation and stereochemistry, can have a significant impact on their biological activity. The saturated nature of the thiochromane analogs, in particular, provides stereochemical flexibility that can be leveraged to enhance drug-receptor interactions. nih.gov

While detailed conformational analyses of a wide range of this compound derivatives are not extensively documented in the reviewed literature, some studies highlight the importance of stereochemistry. For instance, in a series of anti-plasmodial compounds, the stereogenic center at the sulfur atom was found to be critical for activity. nih.gov This indicates that the specific spatial orientation of substituents around the sulfur atom directly influences the compound's ability to interact with its biological target.

Furthermore, computational studies on related isothiochromanone structures have suggested that the bent conformation represents the lowest energy state, with the twisted conformer being energetically less favorable. researchgate.net Such insights into the preferred conformations can guide the design of more rigid and potent analogs by locking the molecule into its bioactive conformation.

Insights from Isosteric Replacements

Isosteric replacement, the substitution of an atom or a group of atoms with another that has similar physical and chemical properties, is a powerful strategy in drug design. A prominent example in the context of thiochromen-4-ones is the isosteric replacement of a carbonyl group in naphthoquinones with a sulfone group, leading to the 4H-thiochromen-4-one 1,1-dioxide core. nih.gov

This structural modification has proven to be highly effective, resulting in compounds with significant bioactivity and selectivity, particularly against tropical disease parasites. nih.gov The 4H-thiochromen-4-one 1,1-dioxide scaffold has been identified as a special allosteric modulator of trypanothione (B104310) reductase, a key enzyme in the redox metabolism of these parasites. researchgate.netnih.gov This isosteric replacement helps the compound to evade the action of certain parasitic enzymes, such as TcOYE, a peroxidase enzyme. researchgate.net This strategic substitution highlights how modifying a core scaffold through isosteric replacement can lead to the development of potent and selective therapeutic agents.

Tailored Ring Substitutions and Their Contribution to Bioactivity and Selectivity

The strategic placement of various substituents on the rings of the this compound scaffold is a key approach to enhancing bioactivity and achieving selectivity for specific biological targets.

The nature and position of these substituents can fine-tune the electronic and steric properties of the molecule, thereby optimizing its interaction with the target protein. For instance, as previously mentioned, the introduction of a chloro substitution on the thiochromanone scaffold was found to confer potent antibacterial activity. nih.gov In the pursuit of anti-leishmanial agents, aromatic substituents at the 3-position bearing strong electron-withdrawing groups have been shown to increase potency. nih.gov

Furthermore, the substitution pattern on an aryl ring at the 2-position can significantly influence biological activity. Studies on related thioflavones have shown that substituents on the aryl ring play a crucial role. For example, a 4-nitrophenyl group at the 2-position resulted in potent anticancer activity, while a 4-methoxyphenyl (B3050149) group led to reduced activity, indicating a preference for electron-withdrawing groups in this position for this specific biological effect. nih.govnih.gov

The following table provides examples of how tailored ring substitutions can impact the bioactivity of thiochromen-4-one derivatives.

| Position of Substitution | Substituent | Biological Activity | Effect |

| Thiochromanone Scaffold | Chloro | Antibacterial | Potent Activity |

| 3-position | Aromatic ring with strong EWG | Anti-leishmanial | Increased Potency |

| 2-position (Aryl ring) | 4-Nitrophenyl (EWG) | Anticancer | High Potency |

| 2-position (Aryl ring) | 4-Methoxyphenyl (EDG) | Anticancer | Diminished Activity |

| 6-position | Fluorine | Leishmanicidal | Increased Activity |

These examples underscore the importance of a systematic approach to ring substitution in the design of this compound derivatives with optimized biological profiles.

Mechanistic Investigations of Biological Interactions at the Molecular Level

Target-Based Drug Design Approaches

The specificity of the biological effects of 2-amino-4H-thiochromen-4-one derivatives is often rooted in their precise interactions with biological macromolecules, particularly enzymes. These interactions can lead to the modulation of enzyme activity, a cornerstone of target-based drug design.

Allosteric Modulation of Enzyme Systems (e.g., Trypanothione (B104310) Reductase)

A key target for this class of compounds is Trypanothione Reductase (TR), an essential enzyme for parasites like those causing leishmaniasis and trypanosomiasis. nih.govnih.gov This enzyme is crucial for the parasite's defense against oxidative stress. nih.gov Derivatives of the 4H-thiochromen-4-one core have been identified as potent allosteric modulators of TR. nih.gov Allosteric modulation involves binding to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. This mode of inhibition is advantageous as it can offer higher selectivity over the host's enzymes, such as human glutathione (B108866) reductase. researchgate.net The 4H-thiochromen-4-one 1,1-dioxide core, in particular, has been highlighted as a notable allosteric modulator. nih.gov

Interaction with Key Amino Acid Residues within Binding Pockets

The allosteric modulation is achieved through specific interactions with amino acid residues within a binding pocket of the target enzyme. For the 4H-thiochromen-4-one 1,1-dioxide core's interaction with Trypanothione Reductase, in-silico studies have identified several key amino acids. These interactions are crucial for the conformational changes that lead to the inhibition of the enzyme. nih.gov

| Amino Acid Residue | Role in Interaction |

|---|---|

| Ser-14 | These residues are located within the allosteric binding pocket and their interaction with the compound leads to interhelical disruption of the enzyme, inhibiting its function. |

| Leu-17 | |

| Trp-21 | |

| Ser-109 | |

| Tyr-110 | |

| Met-113 |

Cellular Pathway Disruption

Beyond direct enzyme inhibition, this compound and its analogs can induce broader cellular stress by disrupting fundamental biological pathways, ultimately leading to cell death in target organisms.

Modulation of Reactive Oxygen Species (ROS) Levels

A significant consequence of the inhibition of enzymes like Trypanothione Reductase is the disruption of the cell's ability to manage oxidative stress. Studies on 4H-thiochromen-4-one 1,1-dioxide derivatives have demonstrated that treatment leads to a significant increase in the levels of Reactive Oxygen Species (ROS) within parasites. nih.gov This accumulation of ROS creates a highly toxic environment for the cell, damaging various cellular components.

Mitochondrial Perturbation Mechanisms

The surge in ROS levels is intrinsically linked to mitochondrial function. The increased oxidative stress leads to strong mitochondrial perturbation. nih.gov This disruption of the mitochondria, the cell's primary energy producers, results in a severe homeostatic imbalance, culminating in the death of the parasite. nih.gov

Alteration of Cellular Structures (e.g., Mycelium Structure, Cell Membrane Permeability)

The biological activity of thiochromene derivatives also extends to the disruption of cellular structures. While specific studies on the effect of this compound on fungal mycelium are not extensively detailed, the broader class of thiochromene derivatives is known to interfere with microbial integrity. nih.gov Their mechanism of action can involve the disruption of membrane integrity or interference with nucleic acid synthesis, leading to cell death. nih.gov This is particularly relevant in combating rising antibiotic resistance. Furthermore, related 2-amino-4H-chromene derivatives have been investigated for their antifungal properties, which are linked to their ability to inhibit enzymes crucial for fungal cell growth and potentially disrupt the cell membrane. mdpi.comias.ac.in

| Cellular Effect | Underlying Mechanism | Primary Consequence | Reference |

|---|---|---|---|

| Increased ROS Levels | Inhibition of antioxidant enzymes like Trypanothione Reductase. | Heightened oxidative stress and cellular damage. | nih.gov |

| Mitochondrial Perturbation | Consequence of high ROS levels and disruption of redox balance. | Cellular energy crisis and initiation of cell death pathways. | nih.gov |

| Alteration of Cellular Structures | Disruption of membrane integrity and inhibition of essential enzymes. | Loss of cellular homeostasis and cell death. | nih.gov |

Enzyme Inhibition Mechanisms (e.g., NMT inhibition)

Enzyme inhibition is a primary mechanism through which thiochromenone derivatives exert their biological effects. A key enzyme target identified for related heterocyclic compounds is N-myristoyltransferase (NMT). nih.gov

NMT is a crucial enzyme in eukaryotes, including fungi, protozoa, and humans, responsible for the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a specific set of proteins. nih.gov This process, known as N-myristoylation, is vital for protein function, localization, and signal transduction. As this enzyme is essential for the viability of various pathogens and for cellular proliferation in cancer, it has emerged as a promising therapeutic target for antifungal, antiparasitic, and anticancer agents. nih.gov

A sophisticated mechanism of inhibition known as "inhibitor trapping" or "ligand entrapment" has been described for potent NMT inhibitors. nih.gov This multi-step process involves:

The inhibitor binding to the active site of the enzyme.

The subsequent closing of a flexible loop (the Ab-loop) over the active site.

The inhibitor forming interactions that tether the loop in a closed conformation, effectively "freezing" the enzyme. nih.gov

This traps both the inhibitor and the cofactor (myristoyl-CoA) inside the protein structure, severely hindering their dissociation and leading to potent, long-lasting inhibition. nih.gov

While direct evidence for this compound is not available, the pursuit of thiochromanone derivatives as NMT inhibitors for fungal infections highlights the potential of this scaffold to utilize such advanced inhibitory mechanisms. nih.gov

Molecular Insights into Diverse Biological Agent Categories

The thiochromenone core is a "privileged scaffold" in medicinal chemistry, forming the basis for agents with a wide array of biological activities. Mechanistic studies on various derivatives reveal how they interact with specific targets to achieve antiparasitic, antimicrobial, and anticancer effects.

Antiparasitic Activity

Derivatives of the 4H-thiochromen-4-one scaffold have demonstrated significant potential as antiparasitic agents, particularly against the protozoan parasites responsible for tropical diseases like leishmaniasis and trypanosomiasis. nih.gov

A key molecular target identified in these parasites is trypanothione reductase (TR) , an enzyme critical for regulating oxidative stress that is absent in humans, making it a highly selective target. nih.gov Studies on 4H-thiochromen-4-one 1,1-dioxide derivatives reveal a potent allosteric inhibition mechanism. nih.gov Instead of competing with the natural substrate at the active site, these compounds bind to a different location on the enzyme. This binding event, facilitated by interactions with specific amino acid residues, induces a conformational change that disrupts the enzyme's structure and function. nih.gov The ultimate consequence for the parasite is a massive increase in reactive oxygen species (ROS) and severe mitochondrial disruption, leading to cell death due to an imbalance in cellular homeostasis. nih.gov

Another enzyme in parasites, triosephosphate isomerase (TIM), has been identified as a target for other sulfur-containing heterocyclic compounds. nih.gov Certain inhibitors were found to interfere with the assembly of the functional dimeric form of the enzyme, leading to its irreversible inactivation and subsequent inhibition of parasite growth. nih.gov

| Compound Class | Enzyme Target | Mechanism of Action | Key Interacting Residues | Downstream Cellular Effect | Reference |

|---|---|---|---|---|---|

| 4H-Thiochromen-4-one 1,1-dioxide | Trypanothione Reductase (TR) | Allosteric inhibition leading to interhelical disruption. | Ser-14, Leu-17, Trp-21, Ser-109, Tyr-110, Met-113 | Increased Reactive Oxygen Species (ROS), mitochondrial perturbation, and cell death. | nih.gov |

| 1,2,4-Thiadiazol-5(4H)-one | Triosephosphate Isomerase (TIM) | Interference with the association of enzyme monomers, causing irreversible inactivation. | Not specified | Inhibition of parasite growth. | nih.gov |

Antimicrobial Activity

Thiochromene and thiochromanone scaffolds are recognized for their antibacterial and antifungal properties. The mechanisms often involve the inhibition of essential microbial enzymes. nih.gov As discussed previously, NMT is a validated target for developing antifungal agents, and thiochromanone-based compounds have been specifically investigated for this purpose. nih.gov The disruption of microbial cellular pathways is a key outcome of the interaction between these compounds and their molecular targets.

Anticancer Activity

The thiochromenone scaffold and related heterocycles are frequently investigated for their anticancer potential, acting through various mechanisms that target the hallmarks of cancer, such as uncontrolled proliferation and evasion of cell death. Key mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of protein kinases.

Induction of Apoptosis and Cell Cycle Arrest: Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. Many anticancer agents derived from chromone (B188151) and related scaffolds have been shown to trigger this process. nih.gov For instance, certain derivatives can increase the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2), pushing the cell towards apoptosis. nih.gov Other related compounds have been found to induce both early and late-stage apoptosis in cancer cells. nih.gov This is often accompanied by cell cycle arrest at specific phases (e.g., G1, S, or G2), which prevents the cancer cells from replicating. nih.govnih.gov Some compounds achieve this by interacting with key regulatory proteins like the p53-MDM2 complex. nih.gov

Kinase Inhibition: Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a common cause of cancer. Many heterocyclic compounds, including those with thiophene (B33073) and thiazole (B1198619) rings, have been developed as kinase inhibitors. nih.govnih.gov These inhibitors can block the activity of specific kinases like EGFR, c-Met, PIM kinase, and others that are critical for tumor growth and survival. nih.govnih.govresearchgate.net The 4H-1,2,6-thiadiazin-4-one core, which is electronically similar to thiochromenones, has been shown to function as an ATP-competitive kinase inhibitor, binding to the hinge region of the kinase. mdpi.com

| Related Compound Class | Proposed Anticancer Mechanism | Specific Molecular Target / Effect | Reference |

|---|---|---|---|

| Thymoquinone Derivatives | Apoptosis Induction & Cell Cycle Arrest | Increased Bax/Bcl-2 ratio; S-phase arrest. | nih.gov |

| Chromone Derivatives | Apoptosis Induction & Cell Cycle Arrest | Interaction with p53-MDM2; G1/G2 phase arrest. | nih.gov |

| Thiourea Derivatives | Kinase Inhibition & Apoptosis | Epidermal Growth Factor Receptor (EGFR) inhibition. | nih.gov |

| Thiazole Derivatives | Apoptosis & Cell Cycle Arrest | Mitochondrial depolarization; DNA fragmentation; G1 phase arrest. | exlibrisgroup.com |

| Thiazolidine Derivatives | Kinase Inhibition | PIM kinase inhibition. | nih.gov |

| 4H-1,2,6-Thiadiazin-4-ones | Kinase Inhibition | ATP-competitive hinge binding. | mdpi.com |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and other chemical properties. For derivatives of the thiochromenone and chromene families, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G, 6-311G), have been instrumental in understanding their structure and reactivity. researchgate.netmdpi.com

Rationalization of Stereochemical Outcomes

DFT calculations are crucial for understanding and predicting the stereochemistry of chemical reactions. In the synthesis of related 2-amino-4H-benzo[h]chromene derivatives, which feature a chiral center at the C4 position, DFT has been used to analyze the molecular geometry. researchgate.netmdpi.com For instance, in the case of 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile, specific rotation measurements indicated the product was obtained as a racemic (±) mixture, meaning it is optically inactive. mdpi.com DFT is employed to optimize the geometry of such molecules, confirming bond lengths and angles that are found to be in strong agreement with experimental data from X-ray diffraction. mdpi.com These computational methods can shed light on the geometries and electronic properties that dictate the formation of specific stereoisomers. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). wikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netajchem-a.com

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In studies of 2-amino-4H-benzo[h]chromene derivatives, these energy values and the corresponding energy gap have been calculated using DFT methods to understand their electronic and optical properties. researchgate.net This analysis helps predict how the molecule will interact with other species, a key aspect of its potential biological activity. researchgate.net

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 2-amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile (3a) | DFT B3LYP/6-311G | -8.77 | -1.29 | 7.48 | researchgate.net |

| Ethyl 2-amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carboxylate (3b) | DFT B3LYP/6-311G | -8.72 | -1.21 | 7.51 | researchgate.net |

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool derived from quantum chemical calculations that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the visualization of electron-rich and electron-poor regions. Red-colored areas on an MEP map indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue-colored areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. Green areas denote neutral potential.

For novel heterocyclic compounds, MEP analysis is used to predict sites for intermolecular interactions, particularly hydrogen bonding, which is crucial for ligand-receptor binding in biological systems. Although a specific MEP analysis for 2-amino-4H-thiochromen-4-one is not available in the provided search results, this technique would be instrumental in identifying the nucleophilic (likely around the carbonyl oxygen and amino group) and electrophilic sites of the molecule.

Electrostatic Potential (ESP) Charges

Electrostatic Potential (ESP) derived charges are calculated to quantify the atomic charges within a molecule based on the molecular electrostatic potential. Unlike Mulliken charges, ESP charges provide a more realistic representation of the charge distribution and are often used in the development of force fields for molecular mechanics simulations. These charges help in understanding intermolecular interactions that are dominated by electrostatics. For this compound, calculating ESP charges would provide quantitative insight into the electron-donating or withdrawing nature of its different atoms, which is fundamental to its reactivity and interaction with biological targets.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Studies on related 2-amino-3-cyano-4H-chromenes have utilized molecular docking to evaluate their potential as anticancer and antifungal agents. nih.gov For example, these compounds were docked into the active sites of enzymes like DNA Topoisomerase IB and CYP51 from Candida species. The simulations revealed that the chromene derivatives could recognize and interact with key amino acid residues in the active sites of these enzymes, showing binding energies that were sometimes more favorable than reference drugs. nih.gov Similarly, docking studies on 4H-thiochromen-4-one 1,1-dioxide derivatives against trypanothione (B104310) reductase, an essential enzyme in certain parasites, showed interactions with key amino acids like Ser-14, Leu-17, and Trp-21, suggesting a potential mechanism for their bioactivity. nih.gov

For this compound, docking simulations against relevant biological targets could elucidate its binding mode, affinity, and potential as an inhibitor, guiding further experimental studies.

| Compound Series | Target Protein | Software | Binding Energy Range (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| 4H-Chromone-tetrahydropyrimidine derivatives | Bcr-Abl Oncogene | AutoDock 4 & Vina | -7.8 to -10.16 | Not Specified | nih.gov |

| 2-Amino-3-cyano-4H-chromenes | Topoisomerase IB / CYP51 | Not Specified | Better than reference drugs | Not Specified | nih.gov |

| 4H-thiochromen-4-one 1,1-dioxide derivatives | Trypanothione Reductase | Not Specified | Not Specified | Ser-14, Leu-17, Trp-21, Ser-109 | nih.gov |

Molecular Dynamics Simulations for Conformational Stability and Binding

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. MD provides detailed information on the conformational flexibility of a ligand and the stability of a ligand-protein complex. nih.gov These simulations can validate the results of molecular docking by assessing whether the predicted binding pose is stable over a period of nanoseconds.

In Silico Predictions for Structure-Activity Relationships and Bioactivity

In silico methodologies are pivotal in modern drug discovery, providing predictive insights into the interactions between small molecules and biological targets, thereby guiding the synthesis of more potent and selective agents. For the thiochromene scaffold, computational studies have been instrumental in elucidating structure-activity relationships (SAR) and predicting bioactivity against various pathological targets.

Research has demonstrated that derivatives of the 4H-thiochromen-4-one scaffold are promising agents against tropical diseases such as leishmaniasis, malaria, and trypanosomiasis. researchgate.netnih.gov In silico studies of 4H-thiochromen-4-one 1,1-dioxide derivatives have shown a strong correlation with in vitro results, with some compounds exhibiting half-maximal effective concentrations (EC50) below 10 μM. researchgate.netnih.gov These computational models indicate that the 4H-thiochromen-4-one 1,1-dioxide core can function as a unique allosteric modulator. researchgate.netnih.gov Molecular docking simulations have identified key interactions within the binding pocket of target enzymes, such as trypanothione reductase, which is crucial for parasite survival. nih.gov The models predict that these compounds can lead to interhelical disruption through interactions with key amino acid residues, including Ser-14, Leu-17, Trp-21, Ser-109, Tyr-110, and Met-113. researchgate.netnih.gov

Further SAR analyses have highlighted the critical role of specific substituents in enhancing bioactivity. For instance, the presence of a nitro group at the 8th position of the thiochromone (B8434766) ring, combined with a sulphonyl piperazine (B1678402) substitution, was found to enhance inhibitory activity. nih.gov In silico analysis of one such compound predicted a robust binding affinity with an inhibitory constant (Ki) value of 7.41 nM. nih.gov The favorable binding profile was attributed to key interactions, including hydrogen bonding with threonine and histidine residues (THR 97, HIS 195) and pi-alkyl interactions with proline and isoleucine residues (PRO 250, ILE 31). nih.gov

The influence of substituents extends to antibacterial and antifungal activities. SAR analysis has shown that incorporating an oxime ether or oxime group at the 4-position can enhance antibacterial efficacy. nih.gov Generally, compounds featuring a chlorine substituent at the 6th position demonstrated improved results, and a carboxamide linker at the 2nd position was found to improve both antibacterial and antifungal activities. nih.gov

Table 1: Summary of In Silico Predictions for Thiochromene Derivatives

| Derivative Class | Predicted Bioactivity | Target/Organism | Key Findings from In Silico Studies | Interacting Amino Acid Residues |

|---|---|---|---|---|

| 4H-Thiochromen-4-one 1,1-dioxide | Anti-parasitic (Leishmaniasis, Malaria, Trypanosomiasis) | Trypanothione Reductase | EC50 < 10 μM; Acts as an allosteric modulator. researchgate.netnih.gov | Ser-14, Leu-17, Trp-21, Ser-109, Tyr-110, Met-113. researchgate.netnih.gov |

| 8-Nitro-thiochromone with sulphonyl piperazine | Enzyme Inhibition | Not Specified | Predicted Ki value of 7.41 nM. nih.gov | THR 97, HIS 195, PRO 250, ILE 31. nih.gov |

| Thiochromanone with C6-chloro substitution | Antibacterial | Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas oryzae pv. oryzicola (Xoc) | EC50 values of 15 μg/mL (Xoo) and 19 μg/mL (Xoc). nih.gov | Not Specified |

| 2-(Indole-3-yl)-thiochroman-4-ones | Antifungal | Candida albicans | MIC value of 4 μg/mL; electron-withdrawing groups at C6 enhance activity. nih.gov | Not Specified |

Computational Studies on Electronic and Photophysical Properties

Computational chemistry provides a powerful lens for examining the electronic structure and predicting the photophysical properties of heterocyclic compounds like this compound. While specific studies on this exact molecule are not extensively detailed, the methodologies are well-established for analogous systems, such as 2-aminonicotinonitriles and other thioflavone derivatives. nih.govmdpi.com These studies typically employ quantum chemical analyses, like Time-Dependent Density Functional Theory (TD-DFT), to elucidate electronic transitions and predict properties such as fluorescence. mdpi.com

A key focus of these computational investigations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally corresponds to a molecule that is more easily excitable and potentially more reactive.

Furthermore, these studies calculate various electronic properties that provide a deeper understanding of the molecule's behavior. These include:

Electronegativity: Measures the atom's ability to attract electrons in a chemical bond.

Ionization Potential and Electron Affinity: Relate to the energy required to remove an electron and the energy released when an electron is added, respectively, which are fundamental to understanding charge transfer processes.

For fluorescent molecules, computational models can predict how the electronic properties will be affected by the solvent environment, leading to solvent-dependent shifts in emission wavelengths (solvatochromism). mdpi.com The introduction of different functional groups, whether electron-donating or electron-withdrawing, onto the core thiochromene structure can significantly alter the HOMO-LUMO gap and other electronic parameters. mdpi.com For example, attaching an electron-donating group would typically raise the HOMO energy level, while an electron-withdrawing group would lower the LUMO energy level, both leading to a smaller energy gap and a red-shift in the absorption and emission spectra.

Table 2: Representative Data from Computational Electronic Property Studies

| Compound Type | Computational Method | Calculated Property | Significance |

|---|---|---|---|

| Substituted Thioflavones | DFT/TD-DFT | HOMO-LUMO Energy Gap | Indicates chemical reactivity and electronic transition energy. mdpi.com |

| Substituted Thioflavones | DFT | Dipole Moment | Relates to polarity and solubility. mdpi.com |

| Substituted Thioflavones | DFT | Electronegativity | Describes the tendency to attract electrons. mdpi.com |

| Substituted Thioflavones | TD-DFT | Fluorescence Spectra | Predicts emission properties and influence of solvent. mdpi.com |

Advanced Analytical Methodologies for Structural and Mechanistic Elucidation

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of 2-amino-4H-thiochromen-4-one, with each method offering unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide precise information on the chemical environment of each proton and carbon atom.